molecular formula C13H13NO4S B2937376 N-benzyl(2-hydroxyphenyl)sulfamate CAS No. 74282-81-8

N-benzyl(2-hydroxyphenyl)sulfamate

Cat. No.: B2937376
CAS No.: 74282-81-8
M. Wt: 279.31
InChI Key: HNRNPKYVAOXNNW-UHFFFAOYSA-N
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Description

N-benzyl(2-hydroxyphenyl)sulfamate, also known as BHPS, is a sulfamoylated phenolic compound. It has the molecular formula C13H13NO4S and a molecular weight of 279.31 .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of sulfamoyl chloride and chlorosulfonyl isocyanate . A detailed synthetic scheme can be found in the paper titled "Efficacious N-Protection of O-Aryl Sulfamates with 2,4- Dimethoxybenzyl Groups" .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a hydroxyphenyl group via a sulfamate linkage .

Scientific Research Applications

Novel Sulfonated Nanofiltration Membranes

A study by Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for preparing thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities due to enhanced surface hydrophilicity, attributed to the presence of sulfonated monomers. The introduction of sulfonic acid groups was crucial for water permeation and dye rejection, highlighting a potential application in water treatment technologies (Liu et al., 2012).

Inhibition of Carbonic Anhydrases

Winum et al. (2003) explored aliphatic sulfamates and related derivatives as inhibitors of carbonic anhydrase isozymes, crucial for designing novel antitumor therapies. These compounds exhibited potent inhibitory effects on different isozymes, showcasing their potential in developing selective inhibitors for cancer treatment (Winum et al., 2003).

Nonradical Oxidation Processes

Zhou et al. (2015) investigated the activation of peroxymonosulfate by benzoquinone for the degradation of sulfamethoxazole, revealing a novel nonradical oxidation process. This study proposed a catalytic mechanism that might offer a new strategy for developing nonradical oxidation processes in environmental remediation (Zhou et al., 2015).

Ozone Treatment of Water Solutions

Gómez-Ramos et al. (2011) studied the ozonation of sulfamethoxazole, identifying transformation pathways and intermediates. This work contributes to understanding the chemical evolution of sulfonamide antibiotics under ozone treatment, with implications for water purification processes (Gómez-Ramos et al., 2011).

Steroidal Inhibitors of Steroid Sulfatase

Ciobanu et al. (2003) evaluated 2-methoxy derivatives of estrogenic inhibitors of steroid sulfatase, discovering that these compounds maintained potent inhibitory effects while eliminating estrogenic action. This study opens avenues for the development of nonestrogenic compounds for therapeutic applications (Ciobanu et al., 2003).

Future Directions

N-benzyl(2-hydroxyphenyl)sulfamate and similar compounds have potential applications in various fields of research and industry. For instance, a pH-responsive N-benzyl-N,O-succinyl chitosan micelle loaded with a curcumin analog has been developed for the treatment of colon cancer .

Properties

IUPAC Name

(2-hydroxyphenyl) N-benzylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c15-12-8-4-5-9-13(12)18-19(16,17)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRNPKYVAOXNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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